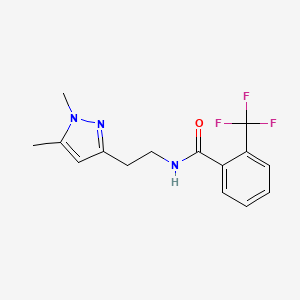
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TFB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves its ability to bind to and inhibit specific proteins and enzymes involved in disease pathways. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of mTOR, a protein involved in cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have specific biochemical and physiological effects in cancer cells. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of specific enzymes involved in cancer cell survival, leading to increased cell death.
实验室实验的优点和局限性
One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in lab experiments is its ability to selectively target specific proteins and enzymes involved in disease pathways. This allows for more precise and targeted studies, leading to a better understanding of disease mechanisms. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
未来方向
There are several potential future directions for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide research. One direction is the development of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a cancer therapy, either alone or in combination with other therapies. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide could be studied for its potential applications in other diseases, such as neurodegenerative diseases or inflammatory disorders. Further research is needed to fully understand the potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in scientific research.
合成方法
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-1,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a white solid. The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been optimized and can be performed on a large scale, making it a viable option for research applications.
科学研究应用
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in targeting specific proteins and enzymes involved in disease pathways, such as the mTOR pathway.
属性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-9-11(20-21(10)2)7-8-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRDVXVGWRHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)

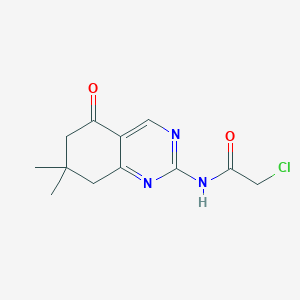
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide](/img/structure/B2933124.png)
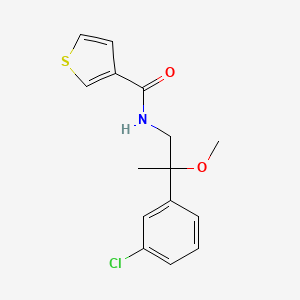
![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)
![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)
![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)
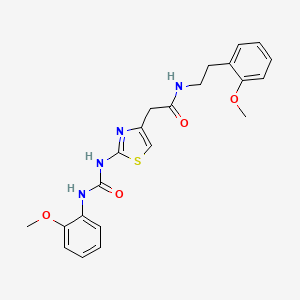
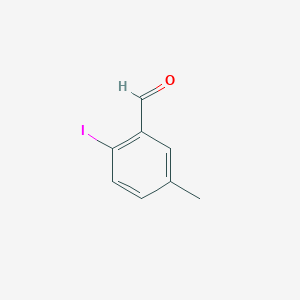
![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)
![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)
![4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2933142.png)